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Compound of Interest

Compound Name: Hpmpa

cat. No.: B1196281

An In-depth Technical Guide on the Chemical Structure and Properties of (S)-HPMPA for
Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the chemical structure, physicochemical
properties, and biological activities of (S)-9-[3-Hydroxy-2-(phosphonomethoxy)propyl]adenine,
commonly known as (S)-HPMPA. It is intended for an audience with a technical background in
chemistry, pharmacology, and drug development.

Chemical Identity and Structure

(S)-HPMPA is a potent, broad-spectrum antiviral agent belonging to the class of acyclic
nucleoside phosphonates (ANPS). Its structure features a phosphonate group attached to an
acyclic side chain, which is linked to an adenine base. This phosphonate moiety is crucial for its
mechanism of action, as it bypasses the initial, often rate-limiting, virus-dependent
phosphorylation step required for the activation of many nucleoside analogue antivirals.

The chemical identifiers and key structural information for (S)-HPMPA are summarized in the
table below.
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Identifier Value Reference
({[(2S)-1-(6-Amino-9H-purin-9-
IUPAC Name yI)-3-hydroxypropan-2- [1112]
ylJoxy}methyl)phosphonic acid
Synonyms (S)-HPMPA; HPMPA; GS-0577  [3][4]
CAS Number 92999-29-6 [2]
Chemical Formula CoH14Ns0sP [2][4]
Molecular Weight 303.21 g/mol [3]
OP(CO--INVALID-LINK--
SMILES Code CN1C=NC2=C(N)N=CN=C12) [4]
(0)=0
FRPXSOOHWNMLPH-
INChl Key [4]

LURJTMIESA-N

Physicochemical Properties

The physicochemical properties of (S)-HPMPA are critical for its absorption, distribution,

metabolism, and excretion (ADME) profile. Due to the presence of the ionizable phosphonic

acid and the basic adenine moiety, its solubility and charge state are pH-dependent.
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Property Value

Notes Reference

Physical State Solid (predicted)

] ] Data not readily
Melting Point )
available

Solubility To be determined

While specific
gquantitative data is
scarce, as a polar
molecule with multiple
hydrogen bond donors
and acceptors, it is
expected to be soluble
in agueous solutions,
particularly at pH
values where the
phosphonate group is

deprotonated.

pKai: ~1.27 (-
PO(OH)z2) pKaz: 4.23
(-N1(H)*) pKas: 6.86
(-PO(OH)")

pKa Values

Determined by tH
NMR studies. These
values indicate the
protonation states at
different physiological
pHSs.

LogP (computed) -2.6

This value indicates

high hydrophilicity,

which is consistent [3]
with its poor oral

bioavailability.

Mechanism of Action and Signaling Pathways

(S)-HPMPA exerts its biological effects through two primary mechanisms: direct antiviral

activity via inhibition of viral DNA synthesis and immunomodulation.
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Antiviral Activity: Intracellular Activation and DNA
Polymerase Inhibition

(S)-HPMPA is a prodrug that must be activated intracellularly to its diphosphorylated
metabolite, (S)-HPMPApp. This activation is carried out by host cell enzymes. As an acyclic
nucleoside phosphonate, it already contains the first phosphate equivalent, thus bypassing the
need for a viral kinase. The subsequent phosphorylations are catalyzed by cellular kinases. For
the closely related acyclic nucleoside phosphonates PMEA (Adefovir) and PMPA (Tenofovir),
this two-step phosphorylation is carried out by adenylate kinase and nucleoside diphosphate
kinase (NDPK), respectively. It is highly probable that HPMPA follows the same activation
pathway.[5][6]

Once formed, (S)-HPMPApp acts as a competitive inhibitor and an alternative substrate for
viral DNA polymerases, competing with the natural substrate dATP.[6] Its incorporation into the
growing viral DNA chain can lead to chain termination. Furthermore, when (S)-HPMPA is
incorporated into the template DNA strand, it strongly inhibits trans-lesion DNA synthesis.
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Figure 1. Intracellular activation pathway of (S)-HPMPA.
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Immunomodulatory Effects

Recent studies on other acyclic nucleoside phosphonates, such as Adefovir and Tenofovir,
have revealed an immunomodulatory mechanism.[1][7] These compounds can modulate the
cytokine response of peripheral blood mononuclear cells (PBMCs) to stimuli like
lipopolysaccharide (LPS). The cellular metabolites of these drugs bind to the Akt protein, which
inhibits its translocation to the plasma membrane and subsequent phosphorylation (activation).
This impairment of the Akt signaling pathway leads to a decrease in the production of the anti-
inflammatory cytokine IL-10, and a corresponding increase in the pro-inflammatory cytokines
IL-12 and TNF-a. This shift in cytokine balance may contribute to a more favorable immune
response for viral clearance.[1][7]
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Figure 2. Proposed immunomodulatory pathway of (S)-HPMPA metabolites.
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Experimental Protocols
Synthesis of (S)-HPMPA

The synthesis of (S)-HPMPA is a multi-step process that typically starts from a chiral precursor
to establish the correct stereochemistry. The following is a representative protocol based on
synthetic routes described for HPMPA analogs.

Workflow Diagram:
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Figure 3. General synthetic workflow for (S)-HPMPA.
Methodology:

e Protection: Start with (S)-9-(2,3-dihydroxypropyl)adenine. The hydroxyl groups and the
exocyclic amine of the adenine base are protected using a suitable protecting group, such as
a trityl group, to prevent unwanted side reactions. This is typically done by reacting the
starting material with trityl chloride in the presence of a base like triethylamine in a solvent
such as pyridine.

o Alkylation: The protected intermediate is then alkylated at the 2'-hydroxyl group. This is a
crucial step for introducing the phosphonomethoxy moiety. The reaction is carried out by
treating the protected diol with sodium hydride (NaH) to form an alkoxide, followed by the
addition of an electrophile like diethyl p-toluenesulfonyloxymethylphosphonate in an aprotic
solvent like DMF.

o Deprotection: The protecting groups (e.g., trityl groups) are removed under acidic conditions.
A common method is treatment with 80% aqueous acetic acid, which selectively cleaves the
trityl ethers.

» Hydrolysis and Purification: The resulting phosphonate diethyl ester is hydrolyzed to the free
phosphonic acid. This is typically achieved by treatment with a reagent like

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b1196281?utm_src=pdf-body
https://www.benchchem.com/product/b1196281?utm_src=pdf-body
https://www.benchchem.com/product/b1196281?utm_src=pdf-body
https://www.benchchem.com/product/b1196281?utm_src=pdf-body-img
https://www.benchchem.com/product/b1196281?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1196281?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

bromotrimethylsilane (TMSBr) followed by hydrolysis, or by refluxing with concentrated
hydrobromic acid. The final product, (S)-HPMPA, is then purified, often by recrystallization
from a water/ethanol mixture, to yield a white solid.

Characterization

The identity and purity of synthesized (S)-HPMPA are confirmed using standard analytical
techniques.

Methodologies:
» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The sample is dissolved in a deuterated solvent (e.g., D20 with a pD
adjustment). The resulting spectrum is used to confirm the presence of all protons on the
adenine base and the acyclic side chain. The chemical shifts, splitting patterns
(multiplicity), and integration values are compared against a reference standard or
theoretical values to confirm the structure.

o 3P NMR: This technique is specific for the phosphorus nucleus and will show a single
characteristic signal for the phosphonate group, confirming its presence and chemical
environment.

e Mass Spectrometry (MS):

o High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI),
is used to determine the exact mass of the molecule. The experimentally measured mass
is compared to the calculated exact mass of the chemical formula CoH14NsOsP (303.0733
g/mol ) to confirm the elemental composition.[4]

o Elemental Analysis:

o Combustion analysis is performed to determine the percentage composition of Carbon,
Hydrogen, and Nitrogen. The experimental values are compared to the theoretical
percentages (C, 35.65%; H, 4.65%; N, 23.10%) to further verify the purity and composition
of the compound.[4]
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Conclusion

(S)-HPMPA is a foundational molecule in the development of acyclic nucleoside phosphonate
antivirals. Its potent inhibition of viral DNA synthesis, combined with potential
immunomodulatory effects, makes it a subject of significant interest in drug development. This
guide has summarized its core chemical and biological properties, providing a technical
foundation for researchers in the field. Further investigation into its specific protein interactions
and clinical potential is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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